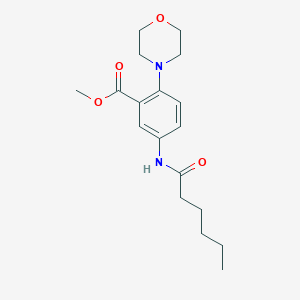

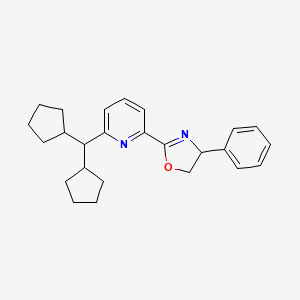

![molecular formula C26H26N4OS B12498406 N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)

N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid umfasst typischerweise mehrere Schritte:

Bildung des Triazolrings: Der Triazolring wird häufig durch eine Cyclisierungsreaktion synthetisiert, die Hydrazinderivate und geeignete Aldehyde oder Ketone unter sauren oder basischen Bedingungen umfasst.

Anlagerung der Sulfanylgruppe: Die Sulfanylgruppe kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Thiol mit einem geeigneten Elektrophil reagiert.

Acetamidbildung: Der letzte Schritt beinhaltet die Bildung der Acetamidgruppe, die durch eine Amidierungsreaktion unter Verwendung von Essigsäureanhydrid oder Acetylchlorid in Gegenwart einer Base erreicht werden kann.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu könnten die Verwendung von kontinuierlichen Fließreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollmaßnahmen gehören.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf den Triazolring oder die Acetamidgruppe abzielen, was möglicherweise zur Bildung von Aminen oder anderen reduzierten Derivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel oder Sulfonierungsmittel können unter geeigneten Bedingungen (z. B. saurem oder basischem Milieu) verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Oxidation der Sulfanylgruppe zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen an den aromatischen Ringen verschiedene funktionelle Gruppen wie Nitro-, Sulfonyl- oder Halogengruppen einführen könnten.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid auf sein Potenzial als Baustein für komplexere Moleküle untersucht. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, was es zu einem wertvollen Zwischenprodukt in der synthetischen organischen Chemie macht.

Biologie

Biologisch wird diese Verbindung auf ihr Potenzial als antimikrobielles, antifungizides oder Antikrebsmittel untersucht. Der Triazolring ist für seine biologische Aktivität bekannt, und Modifikationen an dieser Struktur können zu Verbindungen mit verbesserter Wirksamkeit und Selektivität führen.

Medizin

In der Medizin werden Derivate dieser Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Dazu gehören ihre Verwendung als Enzyminhibitoren, Rezeptormodulatoren oder als Bestandteil von Arzneimittelverabreichungssystemen.

Industrie

Industriell kann diese Verbindung aufgrund ihrer Stabilität und Funktionsgruppenvielfalt bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid hängt von seiner spezifischen Anwendung ab. Als antimikrobielles Mittel kann es beispielsweise das Wachstum von Bakterien oder Pilzen hemmen, indem es die Zellwandsynthese oder Stoffwechselwege stört. Als Antikrebsmittel könnte es die Apoptose induzieren oder die Zellproliferation hemmen, indem es bestimmte Enzyme oder Rezeptoren angreift, die am Wachstum von Krebszellen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic organic chemistry.

Biology

Biologically, this compound is explored for its potential as an antimicrobial, antifungal, or anticancer agent. The triazole ring is known for its biological activity, and modifications to this structure can lead to compounds with enhanced efficacy and selectivity.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications. This includes their use as enzyme inhibitors, receptor modulators, or as part of drug delivery systems.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional group versatility.

Wirkmechanismus

The mechanism of action of N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways. As an anticancer agent, it could induce apoptosis or inhibit cell proliferation by targeting specific enzymes or receptors involved in cancer cell growth.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

- N-(2-Chlorphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

- **N-(2-Methylphenyl)-2-{[4-(4-Chlorphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid

Einzigartigkeit

Die Einzigartigkeit von N-(2-Methylphenyl)-2-{[4-(4-Methylphenyl)-5-(2-Phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Sulfanylgruppe. Diese Kombination von Merkmalen kann zu unterschiedlichen biologischen Aktivitäten und chemischen Reaktivitäten im Vergleich zu anderen ähnlichen Verbindungen führen.

Eigenschaften

Molekularformel |

C26H26N4OS |

|---|---|

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

N-(2-methylphenyl)-2-[[4-(4-methylphenyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H26N4OS/c1-19-12-15-22(16-13-19)30-24(17-14-21-9-4-3-5-10-21)28-29-26(30)32-18-25(31)27-23-11-7-6-8-20(23)2/h3-13,15-16H,14,17-18H2,1-2H3,(H,27,31) |

InChI-Schlüssel |

DUGHYAUOQORXCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)CCC4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)

![N-(2-methylphenyl)-2-{[4-(3-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498360.png)

![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)

![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)

![1-(5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-YL)-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B12498379.png)

![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B12498395.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)